![molecular formula C14H8F7N3O3S B3059661 N'-(4-fluorobenzenesulfonyl)-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide CAS No. 1092346-52-5](/img/structure/B3059661.png)
N'-(4-fluorobenzenesulfonyl)-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide
Overview
Description
N-(4-fluorobenzenesulfonyl)-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide, also known as BPTP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BPTP is a pyridine-based compound that has both sulfonamide and hydrazide functional groups. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of scientific research.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound is useful in the synthesis of potential bis-intercalating compounds, which are synthesized from pyridine-2,6-bis(carbohydrazide), natural amino acids, and aromatic aldehydes or anhydrides. These compounds are both racemic and optically active (Amr et al., 1999).
- It plays a role in the synthesis of soluble polyimides. These polyimides exhibit excellent solubility, good thermal stability, and amorphous nature (Zhang et al., 2007).
- It is used in the electrostatic activation of SNAr reactivity by Sulfonylonio substituents, showcasing a new path to 4-(1-pyridinio)-substituted benzenesulfonamides (Weiss & Pühlhofer, 2001).
Applications in Material Science
- It contributes to the formation of dinuclear silver(I)-N-heterocyclic carbene complexes, which are significant in antibacterial studies and exhibit potential in nuclease activities (Haque, Asekunowo, & Razali, 2014).
- The compound is also a key component in the synthesis and characterization of aromatic polyamides, which are notable for their solubility, transparent and tough film formation, and high thermal stability (Yang, Hsiao, & Yang, 1999).
Pharmaceutical and Biological Applications
- It has been utilized in the design and synthesis of N'-[substituted] pyridine-4-carbohydrazides as potential anticonvulsant agents, highlighting its role in drug development and therapeutic applications (Tripathi, Singh, & Stables, 2011).
properties
IUPAC Name |
N'-(4-fluorophenyl)sulfonyl-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F7N3O3S/c15-8-1-3-9(4-2-8)28(26,27)24-23-12(25)7-5-10(13(16,17)18)22-11(6-7)14(19,20)21/h1-6,24H,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGQLQMMATXPRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NNC(=O)C2=CC(=NC(=C2)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F7N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001123576 | |
Record name | 2,6-Bis(trifluoromethyl)-4-pyridinecarboxylic acid 2-[(4-fluorophenyl)sulfonyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001123576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1092346-52-5 | |
Record name | 2,6-Bis(trifluoromethyl)-4-pyridinecarboxylic acid 2-[(4-fluorophenyl)sulfonyl]hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092346-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Bis(trifluoromethyl)-4-pyridinecarboxylic acid 2-[(4-fluorophenyl)sulfonyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001123576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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